JAK1/2 Inhibitory Activity: Precursor vs. Potent Derivatives
In its free acid form, 1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid exhibits negligible JAK1/2 inhibition (IC50 > 30,000 nM in human PBMC CD14+ cells) [1], confirming it acts as a non-interfering precursor. In contrast, elaborated 7H-pyrrolo[2,3-d]pyrimidine derivatives bearing substituents at position 4 can achieve sub-nanomolar potency: compound 9a from He et al. (2024) displayed a JAK3 IC50 of 0.29 nM with >3,300-fold selectivity over other JAK family members [2]. This >100,000-fold potency gap underscores the critical importance of the free carboxylic acid handle for divergent late-stage functionalization without background kinase interference.
| Evidence Dimension | JAK1/2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | > 30,000 nM (free acid) |
| Comparator Or Baseline | Elaborated 7H-pyrrolo[2,3-d]pyrimidine derivative 9a (JAK3 IC50): 0.29 nM |
| Quantified Difference | > 100,000-fold lower potency for target compound vs. optimized derivative |
| Conditions | Target: human PBMC CD14+ cells, IFNγ-induced STAT1 phosphorylation; Comparator: recombinant JAK3 enzymatic assay |
Why This Matters
The extremely weak kinase inhibition of the target compound ensures that it serves as a silent synthetic intermediate, allowing procurement for late-stage diversification without concern for off-target pharmacological activity that could confound screening cascades.
- [1] BindingDB BDBM50433295 (CHEMBL2376439). IC50: >3.00E+4 nM; Inhibition of JAK1/2 in human PBMC CD14+ cells. View Source
- [2] He, L.; et al. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors. Bioorg. Chem. 2024, 149, 107499. Compound 9a: JAK3 IC50 = 0.29 nM. View Source
